PtdIns-(3,4,5)-P3 (1-stearoyl, 2-docosahexaenoyl) (sodium salt)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

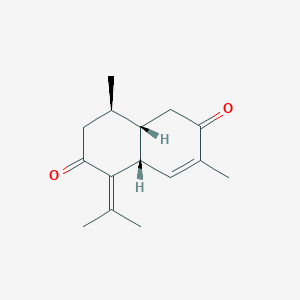

Phosphatidyl inositol trisphosphate (PtdIns-(3,4,5)-P3) is a membrane phospholipid that may be cleaved by phospholipase C (PLC) to produce the second messengers inositol tetrakisphosphate (IP4) and diacylglycerol (DAG). IP4 triggers an increase in intracellular calcium. PtdIns-(3,4,5)-P3 (1-stearoyl, 2-docosahexaenoyl) is an uncommon phospholipid having the ω-3 fatty acid docosahexaenoate (DHA) in the sn-2 position. In addition to releasing an unusual DHA-containing DAG in response to PLC, this phospholipid can serve as a source of DHA in response to phospholipases A2 (PLA2). Importantly, the inositol head group of PtdIns-(3,4,5)-P3 can serve as an anchor for the binding of proteins bearing pleckstrin homology (PH) domains.

Wissenschaftliche Forschungsanwendungen

Phosphatidylinositol Composition in Different Species

- Study Focus: Examination of phosphatidylinositol (PtdIns) composition in yellowtail fish compared to mammals, focusing on the abundance of arachidonate and docosahexaenoic acid in various tissues. Key finding: PtdIns from yellowtail predominantly featured 1-stearoyl-2-arachidonoyl, contrasting mammalian PtdIns which is mainly 1-stearoyl-2-arachidonoyl species (Tanaka et al., 2003).

PTEN/MMAC1 and Phosphatidylinositol Dephosphorylation

- Study Focus: Investigating the role of PTEN/MMAC1 in the dephosphorylation of phosphatidylinositol 3,4,5-trisphosphate (PtdIns(3,4,5)P3), a critical cell growth signaling molecule. Key finding: PTEN overexpression reduced insulin-induced PtdIns(3,4,5)P3 production without affecting phosphoinositide 3-kinase activation (Maehama & Dixon, 1998).

Localization of PtdIns(3,4,5)P3 in Cellular Signaling

- Study Focus: Exploring the localization and function of PtdIns(3,4,5)P3 in cell signaling, particularly in relation to growth factors. Key finding: PtdIns(3,4,5)P3 is present in both plasma membranes and nuclear matrix, indicating its broad role in cellular signaling processes (Lindsay et al., 2006).

PtdIns(4,5)P2 in Stress Responses in Plants

- Study Focus: Assessing the role of PtdIns(4,5)P2 in the response of Arabidopsis plants to salt and osmotic stress. Key finding: Rapid increase in PtdIns(4,5)P2 synthesis in response to stress, suggesting a significant role in plant stress signaling pathways (Dewald et al., 2001).

Synthesis of PtdIns(3,4,5)P3 and Diastereoisomers

- Study Focus: Chemical synthesis of naturally occurring PtdIns(3,4,5)P3 and its diastereoisomers, essential for understanding its molecular interactions and functions. Key finding: Successful synthesis of PtdIns(3,4,5)P3 and its diastereoisomers, providing a basis for further biochemical and cellular studies (Gaffney & Reese, 2001).

PtdIns(3,4,5)P3 in Obesity and Diabetes

- Study Focus: Examining the role of PtdIns(3,4,5)P3 in obesity and diabetes, and its implications in metabolic diseases. Key finding: Dysregulation in PtdIns(3,4,5)P3 metabolism is closely associated with insulin resistance and metabolic diseases like obesity and diabetes (Manna & Jain, 2015).

Myosin I and PtdIns(3,4,5)P3 in Cell Movement

- Study Focus: Understanding how PtdIns(3,4,5)P3 interacts with myosin I in cell movement and phagocytosis. Key finding: PtdIns(3,4,5)P3 regulates the membrane recruitment of myosin I, influencing actin polymerization and chemotaxis (Chen & Iijima, 2012).

Eigenschaften

Produktname |

PtdIns-(3,4,5)-P3 (1-stearoyl, 2-docosahexaenoyl) (sodium salt) |

|---|---|

Molekularformel |

C49H82O22P4 · 4Na |

Molekulargewicht |

1239 |

InChI |

InChI=1S/C49H86O22P4/c1-3-5-7-9-11-13-15-17-19-20-21-22-24-26-28-30-32-34-36-38-43(51)67-41(39-65-42(50)37-35-33-31-29-27-25-23-18-16-14-12-10-8-6-4-2)40-66-75(63,64)71-46-44(52)47(68-72(54,55)56)49(70-74(60,61)62)48(45(46)53)69-73(57,58)59/h5,7,11,1 |

InChI-Schlüssel |

FBOJSTJWNFEPLC-ROQQFWIRSA-J |

SMILES |

CCCCCCCCCCCCCCCCCC(OCC(OC(CC/C=CC/C=CC/C=CC/C=CC/C=CC/C=CCC)=O)COP([O-])(O[C@@H]1[C@H](O)[C@H](OP([O-])(O)=O)[C@@H](OP([O-])(O)=O)[C@H](OP([O-])(O)=O)[C@H]1O)=O)=O |

Synonyme |

1-(1-octadecanoyl)-2R-(5Z,8Z,11Z,14Z)-eicosatetraenoylphosphatidyl)inositol-3,4,5-triphosphate, tetrasodium salt |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.